[4-(4-Chlorophenyl)-4-hydroxypiperidino](5-isopropyl-2-methyl-1,3-thiazol-4-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl and hydroxyl group, and a thiazole ring substituted with isopropyl and methyl groups
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting isopropylamine and methyl isothiocyanate under controlled conditions.
Coupling of the two moieties: The final step involves coupling the piperidine and thiazole moieties using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-Chlorophenyl)-4-hydroxypiperidinomethanone is unique due to its specific substitution pattern and the presence of both piperidine and thiazole rings. Similar compounds include:
4-(4-Chlorophenyl)-4-hydroxypiperidine: Lacks the thiazole ring.
5-Isopropyl-2-methyl-1,3-thiazole: Lacks the piperidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidino](5-methyl-1,3-thiazol-4-yl)methanone: Lacks the isopropyl group on the thiazole ring.
These structural differences contribute to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H23ClN2O2S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C19H23ClN2O2S/c1-12(2)17-16(21-13(3)25-17)18(23)22-10-8-19(24,9-11-22)14-4-6-15(20)7-5-14/h4-7,12,24H,8-11H2,1-3H3 |
InChI Key |
OIPJEIWIAYQCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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